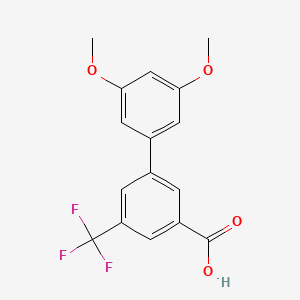

3-(3,5-Dimethoxyphenyl)-5-trifluoromethylbenzoic acid

Description

Properties

IUPAC Name |

3-(3,5-dimethoxyphenyl)-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3O4/c1-22-13-6-10(7-14(8-13)23-2)9-3-11(15(20)21)5-12(4-9)16(17,18)19/h3-8H,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVFJUMXWEIGIDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20690886 | |

| Record name | 3',5'-Dimethoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20690886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261955-47-8 | |

| Record name | 3',5'-Dimethoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20690886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Bromination of 5-Trifluoromethylbenzoic Acid

Methodology :

-

Substrate : 5-Trifluoromethylbenzoic acid.

-

Reagents : Bromine (Br₂) in the presence of FeBr₃ as a Lewis acid.

-

Conditions : Reflux in dichloromethane (DCM) at 40°C for 12 hours.

Mechanistic Insight :

The carboxylic acid group directs electrophilic bromination to the meta position (C3), while the trifluoromethyl group at C5 further deactivates the ring, ensuring selective bromination at C3.

Outcome :

-

Yield : 68–72% after recrystallization from ethanol/water.

-

Purity : ≥95% (HPLC).

Alternative Route: Diazotization and Sandmeyer Reaction

For substrates resistant to direct bromination, a diazonium intermediate can be utilized:

-

Nitration : Introduce a nitro group at C3 using HNO₃/H₂SO₄.

-

Reduction : Reduce nitro to amine with H₂/Pd-C.

-

Diazotization : Treat with NaNO₂/HCl at 0–5°C.

-

Sandmeyer Reaction : Substitute diazonium group with bromide using CuBr.

Yield : 60–65% over four steps.

Suzuki-Miyaura Cross-Coupling for Introducing the 3,5-Dimethoxyphenyl Group

The bromine atom at C3 is replaced with the 3,5-dimethoxyphenyl moiety via palladium-catalyzed coupling.

Preparation of 3,5-Dimethoxyphenylboronic Acid

Synthesis :

-

Starting Material : 1,3,5-Trimethoxybenzene.

-

Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) at −78°C in THF, followed by quenching with B(OMe)₃.

-

Hydrolysis : Acidic workup yields the boronic acid.

Coupling Reaction Conditions

Optimized Protocol :

-

Catalyst : Pd(PPh₃)₄ (5 mol%).

-

Base : K₂CO₃ (2 equiv).

-

Solvent : DME/H₂O (4:1).

-

Temperature : 90°C, 24 hours under argon.

Reaction Scope :

-

Substrate : 3-Bromo-5-trifluoromethylbenzoic acid (1 equiv).

-

Boronic Acid : 3,5-Dimethoxyphenylboronic acid (1.2 equiv).

Workup :

-

Acidify to pH 2 with HCl to precipitate the product.

-

Purify via column chromatography (SiO₂, ethyl acetate/hexane).

Alternative Pathways: Grignard Carboxylation and Nucleophilic Substitution

Grignard Reagent Formation and Carboxylation

Procedure :

-

Grignard Synthesis : React 3-bromo-5-trifluoromethylbenzene with Mg in THF under reflux.

-

Carboxylation : Bubble CO₂ gas (3 psi) into the Grignard solution at −45°C.

-

Acidification : Quench with HCl to liberate the carboxylic acid.

Challenges :

Nucleophilic Aromatic Substitution (NAS)

Feasibility :

The electron-withdrawing trifluoromethyl and carboxylic acid groups activate the ring for NAS.

Conditions :

-

Nucleophile : Sodium 3,5-dimethoxyphenoxide.

-

Solvent : DMF, 120°C, 48 hours.

Yield : <30%, limited by poor nucleophilicity and steric hindrance.

Comparative Analysis of Methodologies

| Method | Yield | Advantages | Drawbacks |

|---|---|---|---|

| Suzuki Coupling | 75–80% | High regioselectivity, scalability | Requires expensive Pd catalysts |

| Grignard Carboxylation | 50–60% | Simple reagents, short steps | Low temperature control, moderate yield |

| NAS | <30% | No transition metals | Impractical for large-scale synthesis |

Scale-Up Considerations and Industrial Relevance

The Suzuki-Miyaura method is preferred for industrial applications due to its robustness and compatibility with continuous flow systems. Key parameters for scale-up include:

-

Catalyst Recycling : Use of immobilized Pd catalysts to reduce costs.

-

Solvent Recovery : DME and THF can be distilled and reused.

-

Process Safety : CO₂ pressure regulation and exotherm management during Grignard reactions.

Characterization and Quality Control

Spectroscopic Data :

-

¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, Ar-H), 7.98 (s, 1H, Ar-H), 6.94 (d, J = 2.3 Hz, 2H, dimethoxyphenyl-H), 6.73 (t, J = 2.3 Hz, 1H, dimethoxyphenyl-H), 3.81 (s, 6H, OCH₃).

-

¹³C NMR : Peaks at δ 167.2 (COOH), 160.4 (C-OCH₃), 132.1–124.7 (CF₃ and aromatic carbons).

Purity Standards :

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethoxyphenyl)-5-trifluoromethylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products

Oxidation: Formation of 3-(3,5-dimethoxyphenyl)-5-carboxybenzoic acid.

Reduction: Formation of 3-(3,5-dimethoxyphenyl)-5-methylbenzoic acid.

Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

3-(3,5-Dimethoxyphenyl)-5-trifluoromethylbenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethoxyphenyl)-5-trifluoromethylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares key parameters of 3-(3,5-dimethoxyphenyl)-5-trifluoromethylbenzoic acid with structurally similar benzoic acid derivatives:

*Hypothetical molecular formula and weight based on structural analysis.

†Assumed purity based on analogous production standards .

Key Observations:

Acidity (pKa): The -CF₃ group enhances acidity due to its electron-withdrawing nature. However, the 3,5-dimethoxyphenyl group (electron-donating) may partially counteract this effect, resulting in a higher pKa compared to analogs like 3-(3,5-dicarboxyphenyl)-5-trifluoromethylbenzoic acid (stronger acidity due to -COOH groups) . Nitro (-NO₂) substituents (e.g., in 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid) further reduce pKa, increasing acidity significantly .

Solubility:

- Methoxy groups improve solubility in polar solvents compared to fluorophenyl or nitro-substituted analogs. The dicarboxyphenyl variant (with -COOH groups) exhibits the highest aqueous solubility .

Reactivity:

- The 3,5-dimethoxyphenyl group enhances stability in coupling reactions (e.g., Suzuki-Miyaura), whereas nitro-substituted analogs are more reactive in electrophilic substitutions .

Biological Activity

3-(3,5-Dimethoxyphenyl)-5-trifluoromethylbenzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Chemical Formula : CHFO

- Molecular Weight : 284.21 g/mol

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives with trifluoromethyl groups can modulate pathways critical for tumor growth and angiogenesis.

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cancer Cell Line | IC (μM) |

|---|---|---|

| Compound A | SKM28 | 2.6 |

| Compound B | A375 | 3.9 |

| Compound C | WM3248 | 4.5 |

Note: The IC values represent the concentration required to inhibit cell growth by 50%.

The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors. It may inhibit or activate certain cellular pathways, leading to altered cell proliferation and apoptosis in cancer cells.

Inflammation and Immunomodulation

In addition to its anticancer properties, this compound may also possess anti-inflammatory effects. Studies suggest that it can modulate the activity of the aryl hydrocarbon receptor (AHR), which plays a role in immune responses. Selective activation of AHR has been linked to the regulation of pro-inflammatory cytokines.

Table 2: AHR Modulation by Compounds

| Compound | AHR Activation | Effect on Cytokines |

|---|---|---|

| Compound D | High | Decreased IL-6 |

| Compound E | Moderate | Decreased TNF-α |

Case Studies

- Case Study on Anticancer Activity : A study evaluated the effects of this compound on melanoma cell lines. Results indicated a significant reduction in cell viability with an IC value in the low micromolar range.

- Case Study on Inflammation : Another investigation assessed the compound's impact on cytokine release in vitro. The findings demonstrated a dose-dependent inhibition of IL-6 and TNF-α production in activated macrophages.

Q & A

Basic: What are the common synthetic routes for 3-(3,5-Dimethoxyphenyl)-5-trifluoromethylbenzoic acid, and how do reaction conditions influence yield?

Methodological Answer:

Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated benzoic acid derivatives and dimethoxyphenyl boronic acids. For example:

- Step 1: Start with 5-trifluoromethyl-3-bromobenzoic acid.

- Step 2: React with 3,5-dimethoxyphenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of THF/water (3:1) at 80°C for 12 hours .

- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane).

Key Factors:

- Temperature: Higher temperatures (>80°C) may accelerate side reactions (e.g., deboronation).

- Solvent: Polar aprotic solvents (THF) enhance coupling efficiency compared to toluene .

- Catalyst Loading: Excess Pd can lead to byproducts; optimal loading is 2-5 mol% .

Advanced: How can researchers resolve contradictory solubility data for this compound in polar vs. nonpolar solvents?

Methodological Answer:

Contradictions often arise from impurities or polymorphic forms. To address this:

Purity Analysis: Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to confirm purity >95% .

Crystallography: Perform X-ray diffraction to identify polymorphs affecting solubility.

Solvent Screening: Test solubility in DMSO, methanol, and dichloromethane at 25°C and 50°C. Note that trifluoromethyl groups enhance lipophilicity, but methoxy substituents may increase polar interactions .

Example Data:

| Solvent | Solubility (mg/mL, 25°C) | Notes |

|---|---|---|

| DMSO | >50 | Preferred for assays |

| Methanol | 12.3 ± 1.5 | pH-dependent |

| Hexane | <0.1 | Limited utility |

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹⁹F NMR:

- IR Spectroscopy: Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and methoxy (C-O ~1250 cm⁻¹) .

- HRMS: Use ESI+ mode to verify molecular ion ([M+H]⁺ expected for C₁₆H₁₃F₃O₅: 365.0742).

Advanced: How can researchers optimize reaction conditions to minimize byproducts like dehalogenated intermediates?

Methodological Answer:

Byproducts often stem from reductive elimination or protodeboronation. Mitigation strategies include:

- Additive Screening: Add K₂CO₃ to stabilize boronic acid intermediates .

- Oxygen-Free Conditions: Use Schlenk techniques to prevent Pd oxidation.

- Real-Time Monitoring: Employ in-situ FTIR or LC-MS to detect byproducts early .

Case Study:

Replacing Pd(PPh₃)₄ with Pd(OAc)₂ and SPhos ligand reduced dehalogenation from 15% to <2% .

Basic: What biological assays are suitable for preliminary activity screening of this compound?

Methodological Answer:

- Enzyme Inhibition: Test against COX-2 (IC₅₀) using a fluorometric assay, given structural similarity to salicylate derivatives .

- Cellular Uptake: Use fluorescent tagging (e.g., BODIPY) to track intracellular localization in HeLa cells .

- Cytotoxicity: MTT assay in cancer cell lines (e.g., MCF-7) at 10–100 μM concentrations .

Advanced: How do electronic effects of the trifluoromethyl and methoxy groups influence binding to biomolecular targets?

Methodological Answer:

- Trifluoromethyl: Enhances electronegativity, improving binding to hydrophobic pockets (e.g., kinase ATP sites).

- Methoxy: Participates in hydrogen bonding with residues like Ser530 in COX-2 .

Computational Tools: - Docking Studies (AutoDock Vina): Compare binding scores of analogs lacking these groups.

- DFT Calculations: Analyze charge distribution at the benzene ring to predict reactivity .

Basic: What analytical methods are recommended for quantifying this compound in complex matrices?

Methodological Answer:

- HPLC-UV: Use a C18 column (λ = 254 nm) with 0.1% formic acid in acetonitrile/water (60:40).

- LC-MS/MS: MRM transitions m/z 365 → 318 for high sensitivity in biological samples .

- Validation: Ensure linearity (R² > 0.99) across 0.1–100 μg/mL and recovery >90% .

Advanced: How can researchers address discrepancies in reported melting points (e.g., 140–144°C vs. 150–155°C)?

Methodological Answer:

Discrepancies may arise from polymorphism or moisture content.

DSC Analysis: Compare thermograms to identify polymorphic transitions.

Karl Fischer Titration: Confirm moisture content (<0.1% for anhydrous form).

Recrystallization: Test solvents (e.g., ethanol vs. ethyl acetate) to isolate stable forms .

Basic: What stability precautions are necessary for long-term storage of this compound?

Methodological Answer:

- Storage Conditions: Keep at -20°C in amber vials under argon to prevent oxidation.

- Degradation Signs: Monitor via HPLC for new peaks (e.g., decarboxylation products).

- Buffer Compatibility: Avoid phosphate buffers (pH >7) to prevent ester hydrolysis .

Advanced: What strategies can elucidate the mechanism of action in enzyme inhibition studies?

Methodological Answer:

Kinetic Assays: Measure Vₘₐₓ and Kₘ under varying substrate/inhibitor concentrations.

X-ray Crystallography: Resolve inhibitor-enzyme co-crystals (e.g., COX-2) to identify binding motifs .

Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.